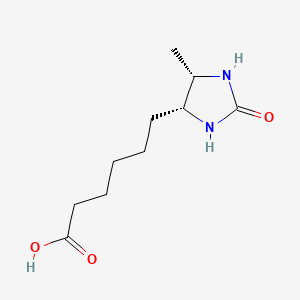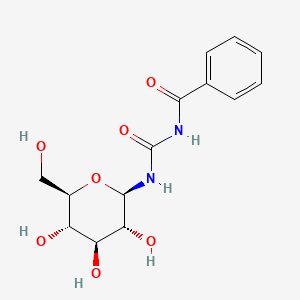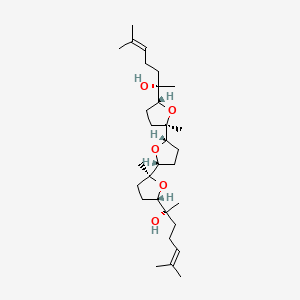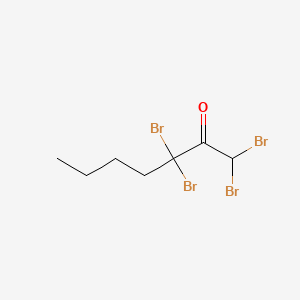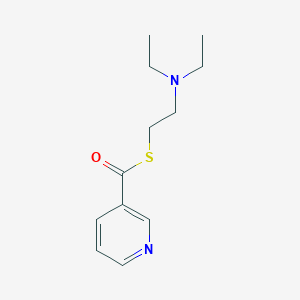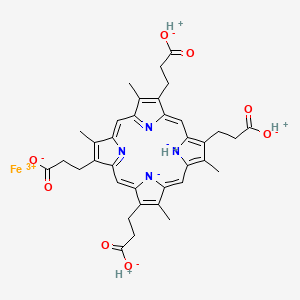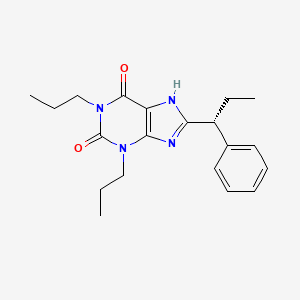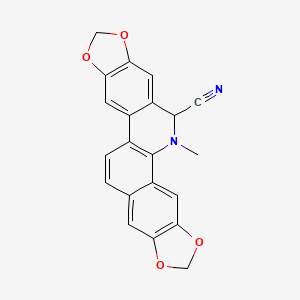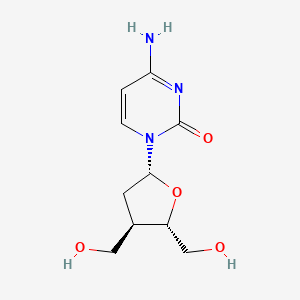
4-Amino-1-((2R,4R,5S)-4,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BEA-005, también conocido como 2’,3’-dideoxi-3’-hidroximetilcitidina, es un fármaco de molécula pequeña desarrollado inicialmente por Medivir AB. Actúa como un inhibidor de la ADN polimerasa y un inhibidor de la transcriptasa inversa. Este compuesto ha sido explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades del sistema inmunitario, enfermedades infecciosas y enfermedades urogenitales, particularmente infecciones por citomegalovirus e infecciones por VIH .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de BEA-005 implica la modificación de la citidina, una molécula nucleósidoLas condiciones de reacción típicamente implican el uso de grupos protectores para modificar selectivamente las posiciones deseadas en la molécula de citidina .
Métodos de Producción Industrial
La producción industrial de BEA-005 probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluiría pasos de purificación como la cristalización o la cromatografía para aislar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
BEA-005 sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetilo puede oxidarse para formar derivados de aldehído o ácido carboxílico.
Reducción: El compuesto puede reducirse para modificar los grupos funcionales, lo que potencialmente altera su actividad biológica.
Sustitución: La base nucleósido puede sufrir reacciones de sustitución para introducir diferentes grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que involucran BEA-005 incluyen agentes oxidantes como permanganato de potasio u óxido de cromo (VI) para la oxidación, y agentes reductores como borohidruro de sodio para la reducción. Las reacciones de sustitución pueden involucrar nucleófilos como aminas o tioles en condiciones básicas .
Productos Mayores Formados
Los productos mayores formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroximetilo puede producir derivados de aldehído o ácido carboxílico, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la base nucleósido .
Aplicaciones Científicas De Investigación
Química: BEA-005 sirve como un compuesto modelo para estudiar análogos de nucleósidos y sus propiedades químicas.
Biología: El compuesto se utiliza para investigar los mecanismos de inhibición de la ADN polimerasa y la transcriptasa inversa.
Medicina: BEA-005 se ha explorado como un posible agente terapéutico para el tratamiento de infecciones por citomegalovirus e infecciones por VIH.
Mecanismo De Acción
BEA-005 ejerce sus efectos al inhibir las enzimas ADN polimerasa y transcriptasa inversa. Estas enzimas son cruciales para la replicación del ADN y ARN viral. Al unirse al sitio activo de estas enzimas, BEA-005 evita la incorporación de nucleótidos en la cadena de ADN o ARN en crecimiento, deteniendo así la replicación viral. Este mecanismo hace que BEA-005 sea un potente agente antiviral .
Comparación Con Compuestos Similares
Compuestos Similares
Zalcitabina (2’,3’-dideoxi citidina): Otro análogo de nucleósido con propiedades antivirales similares.
Lamivudina (3TC): Un análogo de nucleósido utilizado para tratar infecciones por VIH y hepatitis B.
Emtricitabina (FTC): Un análogo de nucleósido con un mecanismo de acción similar.
Singularidad de BEA-005
BEA-005 es único debido a sus modificaciones estructurales específicas, que mejoran su capacidad para inhibir la ADN polimerasa y la transcriptasa inversa. Su grupo hidroximetilo en la posición 3’ proporciona propiedades químicas distintas que lo diferencian de otros análogos de nucleósidos. Además, BEA-005 ha mostrado resultados prometedores en estudios preclínicos, destacando su potencial como agente terapéutico .
Propiedades
Número CAS |
132235-73-5 |
|---|---|
Fórmula molecular |
C10H15N3O4 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c11-8-1-2-13(10(16)12-8)9-3-6(4-14)7(5-15)17-9/h1-2,6-7,9,14-15H,3-5H2,(H2,11,12,16)/t6-,7-,9-/m1/s1 |
Clave InChI |
WZGBNAXNHRMYLG-ZXFLCMHBSA-N |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)CO |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)CO |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)CO |
Key on ui other cas no. |
132235-73-5 |
Sinónimos |
2',3'-dideoxy-3'-hydroxymethyl cytidine BEA 005 BEA-005 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



